molecular formula C17H17NO4 B1225231 [2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate

[2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate

Cat. No. B1225231
M. Wt: 299.32 g/mol
InChI Key: GVQCLYXAXQEALH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanyl)-2-propenoic acid [2-[methyl-(phenylmethyl)amino]-2-oxoethyl] ester is a fatty acid ester.

Scientific Research Applications

Enantioselective Synthesis

A study by Demir et al. (2003) discusses the enantioselective synthesis of furan-2-yl amines and amino acids, a process in which 2-[benzyl(methyl)amino]-2-oxoethyl (E)-3-(furan-2-yl)prop-2-enoate could be potentially involved. The chirality of the furan-2-yl amines is controlled by the geometrical isomer of the O-benzyl oxime, emphasizing the compound's relevance in synthesizing chiral amines and amino acids (Demir et al., 2003).

Heterocyclic System Synthesis

Selič et al. (1997) describe the use of related compounds in the synthesis of heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and others. These compounds provide versatile building blocks for the creation of complex heterocyclic structures, a field where 2-[benzyl(methyl)amino]-2-oxoethyl (E)-3-(furan-2-yl)prop-2-enoate may find significant utility (Selič et al., 1997).

Polymer Synthesis and Characterization

Erol et al. (2021) synthesized a monomer, 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethyl 2-methylprop-2-enoate (BMAOME), and prepared copolymers with glycidyl methacrylate (GMA). This study demonstrates the use of structurally similar compounds in polymer science for creating materials with specific thermal and biological properties (Erol et al., 2021).

Antioxidant Properties

Then et al. (2017) synthesized novel compounds, including 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, and evaluated their antioxidant properties. The compounds exhibited significant radical scavenging activities, indicating potential applications in areas requiring antioxidant properties (Then et al., 2017).

Corrosion Inhibition

Yadav et al. (2015) explored amino acid compounds as corrosion inhibitors for N80 steel, demonstrating the potential use of similar compounds in industrial applications to prevent corrosion (Yadav et al., 2015).

Biomedical Applications

Various studies have explored the use of structurally related compounds in the synthesis of pharmaceuticals, like the creation of beta-C-manno-Pyranosides (Gerber & Vogel, 2001), and antimicrobial agents (Patel & Shaikh, 2010). These applications highlight the potential of 2-[benzyl(methyl)amino]-2-oxoethyl (E)-3-(furan-2-yl)prop-2-enoate in biomedical fields (Gerber & Vogel, 2001); (Patel & Shaikh, 2010).

properties

Product Name

[2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

[2-[benzyl(methyl)amino]-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C17H17NO4/c1-18(12-14-6-3-2-4-7-14)16(19)13-22-17(20)10-9-15-8-5-11-21-15/h2-11H,12-13H2,1H3/b10-9+

InChI Key

GVQCLYXAXQEALH-MDZDMXLPSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C(=O)COC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC(=O)C=CC2=CC=CO2

solubility

44.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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